molecular formula C18H14N6O3 B3508087 2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B3508087
M. Wt: 362.3 g/mol
InChI Key: UIICZMJBNOGXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins, including kinases, phosphatases, and proteases. It has also been shown to modulate the activity of various ion channels and receptors.
Biochemical and Physiological Effects
2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various enzymes and proteins. In vivo studies have shown that it can reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is its versatility in various lab experiments. It can be used as a probe to study the function of various enzymes and proteins, as well as a potential drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of 2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and bacterial infections. Another direction is to study its mechanism of action in more detail to better understand its effects on various enzymes and proteins. Additionally, future studies could focus on the development of more potent and selective analogs of this compound for use in lab experiments and potential drug development.

Scientific Research Applications

2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections. In biochemistry, it has been used as a probe to study the function of various enzymes and proteins. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of pain and inflammation.

properties

IUPAC Name

2-[(3-nitrophenyl)methylamino]-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c25-16-10-15(13-6-2-1-3-7-13)20-18-21-17(22-23(16)18)19-11-12-5-4-8-14(9-12)24(26)27/h1-10H,11H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIICZMJBNOGXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)NCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-nitrobenzyl)amino]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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